



# Technical Support Center: Overcoming TEGOSOFT® 189 Crystallization in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | TEGOSOFT 189 |           |
| Cat. No.:            | B1169835     | Get Quote |

Welcome to the Technical Support Center for TEGOSOFT® 189. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve formulation challenges, specifically focusing on the prevention of crystallization.

## **Frequently Asked Questions (FAQs)**

Q1: Is TEGOSOFT® 189 prone to crystallization on its own?

A1: No, TEGOSOFT® 189 (INCI: Isononyl Isononanoate) is a highly branched, low molecular weight ester with a very low freezing point and a pour point reported to be below -65°C.[1] It remains a clear, low-viscosity liquid under a wide range of temperatures and is not expected to crystallize by itself in typical cosmetic and pharmaceutical formulations.[2][3][4]

Q2: If TEGOSOFT® 189 doesn't crystallize, why am I observing crystals in my formulation containing it?

A2: The crystallization you are observing is likely due to the precipitation of other, higher-melting-point ingredients in your formulation, such as waxes, fatty alcohols (e.g., cetyl or stearyl alcohol), or certain active pharmaceutical ingredients (APIs). TEGOSOFT® 189, as part of the formulation's oil phase, influences the solubility and crystallization behavior of these other components. The issue is likely related to the overall formulation stability rather than the properties of TEGOSOFT® 189 alone.



Q3: What are the most common causes of crystallization in formulations containing TEGOSOFT® 189?

A3: The most common causes include:

- Ingredient Incompatibility: The concentration of waxes or fatty alcohols may exceed their solubility limit in the oil phase of the formulation, especially at lower storage temperatures.
- Improper Cooling Procedure: Rapid or uncontrolled cooling of a formulation from a molten state can lead to the formation of unstable crystal structures that can grow or change over time, resulting in a grainy texture.
- Inadequate Solubilization: TEGOSOFT® 189 is an excellent solvent for many cosmetic ingredients, but its capacity to solubilize high-melting-point solids is finite.[5] Overloading the oil phase with these ingredients can lead to crystallization.
- Formulation Imbalance: The ratio of liquid to solid emollients and other oil-phase components can impact the overall stability of the formulation and the solubility of individual ingredients.

Q4: How can the branched structure of TEGOSOFT® 189 help prevent crystallization?

A4: The highly branched structure of Isononyl Isononanoate introduces molecular disorder into the oil phase. This steric hindrance can disrupt the orderly packing of linear molecules like fatty alcohols and waxes, making it more difficult for them to form crystal lattices. This can help to keep them in a dissolved or amorphous state, improving the stability of the formulation.

### **Troubleshooting Guide**

# Problem: Grainy texture or visible crystals in a cream or lotion containing TEGOSOFT® 189.

This is a common issue when formulating with high-melting-point ingredients like fatty alcohols and waxes. The following troubleshooting steps can help you resolve this problem.

Logical Troubleshooting Workflow





Click to download full resolution via product page

Caption: A logical workflow for troubleshooting crystallization in formulations.

#### Step 1: Review Your Formulation

- High-Melting-Point Ingredients: Identify all ingredients with a melting point significantly above room temperature (e.g., cetyl alcohol, stearyl alcohol, beeswax, carnauba wax).
- Concentration Levels: Determine the total concentration of these solid components in your oil phase. If the concentration is high, you may be exceeding the solubility limit.

#### Step 2: Evaluate Your Process



- Cooling Rate: Was the formulation cooled rapidly (e.g., by placing it in a cold water bath without stirring)? Uncontrolled cooling is a major contributor to crystallization.
- Homogenization: Was the homogenization step performed at a temperature where all ingredients were fully molten and for a sufficient duration to ensure a uniform mixture?

#### **Step 3: Implement Corrective Actions**

- Optimize Ingredient Concentrations:
  - Reduce the concentration of the high-melting-point ingredient(s) in small increments.
  - Increase the proportion of TEGOSOFT® 189 or introduce a co-solvent to improve the solubility of the problematic ingredients.
- · Modify the Manufacturing Process:
  - Controlled Cooling: Implement a slow and controlled cooling process with gentle, continuous stirring. This allows for the formation of smaller, more stable crystals that are less likely to cause a grainy texture.
  - Homogenization Temperature: Ensure that the homogenization step is carried out at a temperature at least 5-10°C above the melting point of the highest-melting ingredient.
- Incorporate a Crystal Inhibitor:
  - Consider adding a crystal inhibitor to your formulation. These are ingredients that interfere
    with the crystal growth process. Examples include certain polymers or other branched
    esters.

# **Experimental Protocols**

# Protocol 1: Determining the Solubility of a Crystalline Ingredient in TEGOSOFT® 189

Objective: To determine the approximate solubility of a crystalline ingredient (e.g., cetyl alcohol) in TEGOSOFT® 189 at different temperatures.



#### Methodology:

- Prepare a series of vials with a fixed amount of TEGOSOFT® 189 (e.g., 10g).
- Add increasing amounts of the crystalline ingredient to each vial (e.g., 1%, 2%, 5%, 10%, 15%, 20% w/w).
- Heat the vials in a water bath with magnetic stirring until the crystalline ingredient is completely dissolved.
- Slowly cool the vials while observing for the first sign of cloudiness or crystal formation. The temperature at which this occurs is the cloud point.
- Repeat the process for different storage temperatures (e.g., 4°C, 25°C) by placing the clear solutions at these temperatures and observing for crystallization over a set period (e.g., 24-48 hours).

# Protocol 2: Evaluating the Impact of Cooling Rate on Formulation Texture

Objective: To assess how different cooling rates affect the texture and stability of a formulation containing TEGOSOFT® 189 and a crystalline ingredient.

#### Methodology:

- Prepare a batch of your formulation and heat it to a temperature where all components are fully melted.
- Divide the batch into three equal parts.
- Sample A (Rapid Cooling): Place the container in an ice bath and stir vigorously until it reaches room temperature.
- Sample B (Moderate Cooling): Allow the container to cool at room temperature with occasional stirring.



- Sample C (Slow Cooling): Place the container in a temperature-controlled water bath and slowly decrease the temperature (e.g., 1°C per minute) with continuous, gentle stirring.
- After 24 hours, evaluate the texture of each sample visually and through sensory analysis for any signs of graininess.
- Store the samples at different temperatures (e.g., 4°C, 25°C, 40°C) and re-evaluate after 1 week and 1 month.

### **Data Presentation**

Table 1: Compatibility of TEGOSOFT® 189 with Common Crystalline Ingredients

| Ingredient       | Melting Point (°C) | General<br>Compatibility with<br>TEGOSOFT® 189 | Recommended Usage Level to Avoid Crystallization |
|------------------|--------------------|------------------------------------------------|--------------------------------------------------|
| Cetyl Alcohol    | 49                 | Good                                           | < 5% in the oil phase                            |
| Stearyl Alcohol  | 59                 | Moderate                                       | < 3% in the oil phase                            |
| Cetearyl Alcohol | 50                 | Good                                           | < 8% in the oil phase                            |
| Beeswax          | 63                 | Moderate                                       | < 4% in the oil phase                            |
| Carnauba Wax     | 84                 | Low                                            | < 2% in the oil phase                            |

Note: These are approximate values and may vary depending on the overall formulation.

Signaling Pathway for Crystallization

The following diagram illustrates the factors that can lead to crystallization in a formulation.





Click to download full resolution via product page

Caption: Factors leading to the crystallization pathway in formulations.

By understanding the properties of TEGOSOFT® 189 and the factors that influence crystallization, you can develop stable and elegant formulations. For further assistance, please contact our technical support team.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. ISONONYL ISONONANOATE CosmetoScope [cosmetoscope.com]
- 3. specialchem.com [specialchem.com]
- 4. specialchem.com [specialchem.com]
- 5. Isononyl Isononanoate | Cosmetic Ingredients Guide [ci.guide]
- To cite this document: BenchChem. [Technical Support Center: Overcoming TEGOSOFT® 189 Crystallization in Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1169835#overcoming-tegosoft-189-crystallization-informulations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com